molecular formula C10H12ClNO2 B13044277 7-Chloro-6-methoxychroman-4-amine

7-Chloro-6-methoxychroman-4-amine

Cat. No.: B13044277
M. Wt: 213.66 g/mol
InChI Key: SKULGNJAWROTHV-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12ClNO2. It belongs to the class of chroman derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromanone derivative.

    Chlorination: The chromanone is chlorinated at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated intermediate is then methoxylated at the 6th position using methanol in the presence of a base such as sodium methoxide.

    Amination: Finally, the methoxylated intermediate undergoes amination at the 4th position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxychroman-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochroman derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

7-Chloro-6-methoxychroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar structural features but different biological activities.

    7-Chloro-4-aminoquinoline: Another related compound known for its antimalarial properties.

Uniqueness

7-Chloro-6-methoxychroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents contribute to its reactivity and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological processes. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3

InChI Key

SKULGNJAWROTHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Cl

Origin of Product

United States

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